Bortezomib is a potent, reversible proteasome inhibitor that plays a crucial role in scientific research, particularly in the fields of oncology and cell biology. [] It is classified as a dipeptide boronate and specifically targets the 26S proteasome, a critical component of the ubiquitin-proteasome system (UPS) responsible for protein degradation within cells. [] Bortezomib's ability to disrupt the UPS has made it an invaluable tool for investigating various cellular processes, including cell cycle regulation, apoptosis (programmed cell death), and signal transduction pathways.
Bortezomib exerts its effects primarily by inhibiting the activity of the 26S proteasome. [, , ] The 26S proteasome is a multi-subunit complex responsible for degrading proteins tagged with ubiquitin, a small regulatory protein. By binding to the catalytic subunit of the proteasome, Bortezomib prevents the breakdown of ubiquitinated proteins, leading to their accumulation within the cell. [] This disruption of protein homeostasis triggers a cascade of downstream effects, including:
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9